2-nitro-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps, including nitration, imination, and esterification reactions. The nitration process introduces the nitro group into the aromatic ring, which is often achieved using nitric acid and sulfuric acid under controlled temperatures . The imination step involves the reaction of an amine with a formamide derivative, while the esterification process combines the phenolic compound with a benzoic acid derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and higher oxidation state derivatives.
Scientific Research Applications
2-NITRO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-NITRO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The imino and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the imino and ester functionalities.
Benzamide: Contains the amide group but lacks the nitro and ester functionalities.
Methyl Benzoate: Contains the ester group but lacks the nitro and imino functionalities.
Uniqueness
2-NITRO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE is unique due to its combination of nitro, imino, and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H17N3O5 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H17N3O5/c1-15-6-5-9-18(12-15)22(27)30-20-11-10-16(13-19(20)25(28)29)14-23-24-21(26)17-7-3-2-4-8-17/h2-14H,1H3,(H,24,26)/b23-14+ |
InChI Key |
UKMPGHSMZORHCU-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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